CID 71371682

Description

While the specific data for this compound is absent, general methodologies for characterizing such compounds can be inferred from analogous studies. For instance, compounds like oscillatoxin derivatives (e.g., CID 101283546) are analyzed using mass spectrometry (MS) and collision-induced dissociation (CID) techniques to elucidate molecular structures and fragmentation patterns . Similarly, synthetic pathways and physicochemical properties of related compounds, such as CAS 1761-61-1 (PubChem ID 72863), highlight the importance of solubility, molecular weight, and reaction conditions in comparative studies .

Properties

CAS No. |

64544-43-0 |

|---|---|

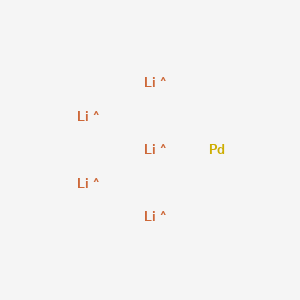

Molecular Formula |

Li5Pd |

Molecular Weight |

141.3 g/mol |

InChI |

InChI=1S/5Li.Pd |

InChI Key |

XVCJUSNTKDMPOR-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[Li].[Li].[Li].[Li].[Pd] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71371682 involves specific synthetic routes and reaction conditions. The preparation methods include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reaction conditions for the synthesis of this compound typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain high-purity samples suitable for various applications.

Chemical Reactions Analysis

CID 71371682 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form various oxidation products.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

CID 71371682 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe or marker in various assays and experiments.

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes and quality control.

Mechanism of Action

The mechanism of action of CID 71371682 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of CID 71371682 with structurally or functionally analogous compounds would involve evaluating:

- Molecular Properties : Molecular formula, weight, and functional groups.

- Physicochemical Data : Solubility, logP, and stability.

- Synthetic Pathways : Reaction efficiency, catalytic systems, and green chemistry metrics.

Table 1: Hypothetical Comparison Framework Based on Available Evidence

*Note: Specific data for this compound is unavailable in the provided evidence.

Key Findings from Analogous Studies:

Structural Elucidation: Techniques like LC-ESI-MS with in-source CID are critical for differentiating isomers (e.g., ginsenosides in Panax species) . Such methods could resolve structural ambiguities in this compound.

Synthetic Efficiency : Catalysts like A-FGO improve reaction yields and sustainability, as seen in CAS 1761-61-1 synthesis . Similar green chemistry approaches might enhance this compound production.

Toxicity Profiling : Oscillatoxins (e.g., CID 101283546) demonstrate the importance of toxicity assessments in natural products . This compound’s safety profile would require analogous evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.